Cas no 1804488-62-7 (Methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate)

Methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate
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- インチ: 1S/C8H5ClF3NO2/c1-15-8(14)6-5(7(11)12)3(10)2-4(9)13-6/h2,7H,1H3
- InChIKey: LGJDQUSFMSMRLS-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C(F)F)C(C(=O)OC)=N1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- トポロジー分子極性表面積: 39.2
- XLogP3: 2.7
Methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029053997-1g |
Methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate |
1804488-62-7 | 97% | 1g |
$1,534.70 | 2022-04-02 |
Methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate 関連文献
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
Methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylateに関する追加情報
Methyl 6-Chloro-3-(Difluoromethyl)-4-Fluoropyridine-2-Carboxylate (CAS No. 1804488-62-7): An Overview
Methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate (CAS No. 1804488-62-7) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 1804488-62-7, is a derivative of pyridine, a six-membered heterocyclic aromatic compound with a nitrogen atom. The presence of multiple substituents, including chlorine, fluorine, and difluoromethyl groups, imparts unique chemical and biological properties to this molecule.
The structure of methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate is characterized by a pyridine ring with specific functional groups attached at distinct positions. The chlorine atom at the 6-position, the difluoromethyl group at the 3-position, and the fluorine atom at the 4-position contribute to its distinct electronic and steric properties. These substituents play a crucial role in modulating the compound's reactivity and biological activity, making it a valuable candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate in the development of novel therapeutic agents. One of the key areas of interest is its use as an intermediate in the synthesis of pharmaceuticals targeting specific diseases. For instance, this compound has been explored as a building block for the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties. The unique combination of halogen substituents provides a versatile platform for further chemical modifications, enabling researchers to fine-tune the pharmacological profile of the final drug candidates.
In addition to its potential in drug discovery, methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate has also been studied for its utility in agrochemical applications. The presence of fluorine and chlorine atoms enhances the stability and bioavailability of the compound, making it suitable for use in pesticides and herbicides. Research in this area has shown that this compound can be effectively used to develop more environmentally friendly and efficient agrochemical products.
The synthesis of methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate involves several well-established chemical reactions. One common approach is to start with a substituted pyridine derivative and introduce the desired functional groups through a series of carefully controlled steps. These steps may include halogenation, fluorination, and esterification reactions. The choice of reagents and reaction conditions is critical to achieving high yields and purity levels, which are essential for both research and industrial applications.
The physical and chemical properties of methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate have been extensively characterized. It is typically obtained as a white crystalline solid with a melting point ranging from 75°C to 78°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. These properties make it suitable for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
The biological activity of methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate has been evaluated in several preclinical studies. In vitro assays have demonstrated its ability to inhibit specific enzymes involved in disease pathways, such as kinases and proteases. Additionally, animal models have shown promising results in terms of efficacy and safety profiles. These findings suggest that this compound has significant potential as a lead molecule for further development into therapeutic agents.
Despite its promising properties, the use of methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate requires careful consideration of safety and environmental factors. Researchers must adhere to strict guidelines for handling and disposal to ensure that potential risks are minimized. Ongoing studies are focused on optimizing synthetic routes to reduce environmental impact and improve sustainability.
In conclusion, methyl 6-chloro-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate (CAS No. 1804488-62-7) represents an important molecule with diverse applications in medicinal chemistry, pharmaceutical research, and agrochemical development. Its unique structure and functional groups provide a robust foundation for further exploration and innovation. As research continues to advance, this compound is likely to play an increasingly significant role in addressing unmet medical needs and improving agricultural practices.
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